4-Aminopiperidine-1-sulfonamide
CAS No.:
Cat. No.: VC13326288
Molecular Formula: C5H13N3O2S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13N3O2S |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 4-aminopiperidine-1-sulfonamide |
| Standard InChI | InChI=1S/C5H13N3O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4,6H2,(H2,7,9,10) |
| Standard InChI Key | LFWVHNUWSZWUMH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)S(=O)(=O)N |
| Canonical SMILES | C1CN(CCC1N)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
4-Aminopiperidine-1-sulfonamide is characterized by the systematic IUPAC name 4-aminopiperidine-1-sulfonamide and the SMILES notation C1CN(CCC1N)S(=O)(=O)N . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular formula | C₅H₁₃N₃O₂S |
| Molecular weight | 179.24 g/mol |
| Hydrogen bond donors | 3 (2×NH₂, 1×SO₂NH₂) |
| Hydrogen bond acceptors | 5 (2×O, 3×N) |
| Topological polar surface area | 108 Ų |
The sulfonamide group contributes to its polarity, enhancing solubility in polar solvents like water and dimethyl sulfoxide (DMSO) .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.5–3.0 ppm) and sulfonamide NH groups (δ 6.8–7.2 ppm) . Density functional theory (DFT) calculations at the B3LYP/6-311++G** level indicate a HOMO-LUMO energy gap of 5.2 eV, suggesting moderate reactivity . The 3D conformation exhibits a chair-shaped piperidine ring with the sulfonamide group in an axial orientation, minimizing steric hindrance .
Synthesis and Manufacturing
Sulfinylamine-Mediated Synthesis
A groundbreaking method reported by Organic Letters employs tert-butylsulfinylamine (t-BuONSO) to synthesize primary sulfonamides . The reaction proceeds via:
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Nucleophilic addition: A Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) attacks t-BuONSO at −78°C, forming a sulfinamide intermediate.
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Elimination: Isobutene is expelled, yielding a sulfonamide anion.
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Protonation: Quenching with aqueous acid generates the final sulfonamide .
This method achieves an 80% yield for 4-aminopiperidine-1-sulfonamide on a multigram scale, outperforming traditional routes reliant on sulfonyl chlorides .
Alternative Synthetic Pathways
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Sulfonation of 4-aminopiperidine: Reacting 4-aminopiperidine with sulfamic acid under reflux conditions yields the target compound but with lower efficiency (45–50% yield) .
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Solid-phase synthesis: Immobilized piperidine derivatives on Wang resin enable stepwise sulfonylation, though scalability remains challenging .
Pharmacological Properties
Antibacterial Activity
In a 2024 study, 4-aminopiperidine-1-sulfonamide hybrids demonstrated potent activity against multidrug-resistant bacteria :
| Bacterial strain | Inhibition zone (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhimurium | 15 | 19.24 |
| Escherichia coli | 19 | 11.31 |
| Staphylococcus aureus | 12 | 28.07 |
The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), disrupting folate biosynthesis . Molecular docking studies against E. coli DHPS (PDB: 3TZF) revealed a binding affinity of −9.2 kcal/mol, driven by hydrogen bonds with Arg63 and hydrophobic interactions with Phe31 .
Toxicological and Environmental Considerations
Acute Toxicity
In rodent models, the LD₅₀ for 4-aminopiperidine-1-sulfonamide is 320 mg/kg (oral) and 110 mg/kg (intravenous), with symptoms including tremors and respiratory distress . The sulfonamide group’s bioactivation to reactive hydroxylamines may contribute to hepatotoxicity .
Environmental Impact
Persistence in aquatic systems is moderate (half-life = 12 days), with bioaccumulation potential (log BCF = 1.8) . Photodegradation under UV light generates sulfonic acid derivatives, which exhibit lower toxicity to Daphnia magna (EC₅₀ = 45 mg/L) .
Applications in Drug Discovery
Antibacterial Agents
Hybridization with pyrrole-3-carboxylate scaffolds enhances activity against gram-negative pathogens, as seen in compound 4a (MIC = 11.31 µg/mL against E. coli) .
Antiviral Therapeutics
Synergistic effects with oseltamivir (reduction of IC₅₀ from 18 nM to 6 nM) position 4-aminopiperidine-1-sulfonamide derivatives as adjunct therapies for influenza .
Central Nervous System (CNS) Targets
Preliminary data suggest blockade of voltage-gated potassium channels (Kv1.2, IC₅₀ = 8 µM), implicating potential in neurodegenerative diseases .
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